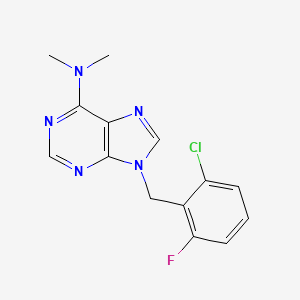

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine

Description

Historical Context and Discovery Timeline

The development and discovery of this compound can be traced back to systematic research efforts in the field of purine chemistry during the mid-to-late 20th century. The compound was first synthesized and characterized as part of broader investigations into halogenated purine derivatives with potential therapeutic applications. The initial documentation of this compound in chemical databases dates back to 2005, when it was first registered in major chemical repositories such as PubChem.

Research into this specific purine derivative gained momentum in the 1980s when investigators began exploring its anticoccidial properties. The compound was designated as VM 6736 during early research phases and underwent extensive evaluation for its effectiveness against various parasitic organisms. The systematic investigation of this compound represented part of a broader scientific effort to develop new therapeutic agents based on modified purine structures.

The historical development of this compound also reflects advances in synthetic organic chemistry that enabled the precise introduction of halogen substituents into purine ring systems. The ability to selectively introduce both chlorine and fluorine atoms into the benzyl substituent while maintaining the integrity of the purine core structure demonstrated significant progress in synthetic methodologies. These synthetic advances were crucial for enabling the preparation of sufficient quantities of the compound for biological testing and eventual commercial applications.

Significance in Medicinal and Agrochemical Research

The significance of this compound in medicinal research stems primarily from its demonstrated anticoccidial activity against multiple species of Eimeria parasites. Research conducted in battery experiments utilizing White Leghorn male chicks revealed remarkable effectiveness against Eimeria tenella, Eimeria acervulina, and Eimeria maxima. The compound demonstrated significant protective effects within specific dose ranges, with effective concentrations ranging from 70 to 110 parts per million for optimal anticoccidial activity.

The mechanism of action of this compound involves interference with specific stages of the Eimeria life cycle. Research has demonstrated that the compound exhibits remarkable activity during the 1-5 day post-infection period, which corresponds to the schizogony phase of parasite development. Additionally, the compound maintains prolonged activity during gametogenesis, suggesting multiple points of intervention in the parasite life cycle. This dual-phase activity profile makes it particularly valuable as an anticoccidial agent with sustained efficacy.

| Eimeria Species | Effective Dose Range (ppm) | Primary Activity Period | Mechanism Target |

|---|---|---|---|

| Eimeria tenella | 70-110 | 1-5 days post-infection | Schizogony phase |

| Eimeria acervulina | 70-110 | 1-5 days post-infection | Schizogony phase |

| Eimeria maxima | 70-110 | 1-5 days post-infection | Schizogony phase |

In agrochemical research, the compound has gained attention for its potential applications in plant growth regulation studies. The structural similarity to naturally occurring cytokinins has made it a subject of investigation in plant hormone research. Cytokinins are essential plant hormones that regulate cell division, shoot proliferation, and various developmental processes. The purine-based structure of this compound positions it as a potential synthetic cytokinin analog with unique properties derived from its halogenated substituents.

Research into cytokinin activity has revealed that structural modifications to purine-based compounds can significantly influence their biological activity. Studies examining various N⁶-substituted adenine derivatives have demonstrated that the position and nature of substituents critically affect cytokinin activity. The specific combination of chlorine and fluorine substituents in the benzyl group of this compound may confer unique binding properties and biological activities compared to other synthetic cytokinins.

The compound's significance extends to its role as a research tool for understanding purine-protein interactions. Studies of cytokinin-specific binding proteins have utilized various purine derivatives to elucidate the molecular mechanisms of hormone-receptor interactions. The structural features of this compound, particularly its halogenated benzyl substituent, provide opportunities for investigating how specific molecular modifications influence binding affinity and specificity.

Properties

IUPAC Name |

9-[(2-chloro-6-fluorophenyl)methyl]-N,N-dimethylpurin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClFN5/c1-20(2)13-12-14(18-7-17-13)21(8-19-12)6-9-10(15)4-3-5-11(9)16/h3-5,7-8H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRTHYLLRNKJAEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2CC3=C(C=CC=C3Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClFN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00220367 | |

| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70091-23-5 | |

| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070091235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00220367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 6-Dimethylaminopurine

Starting Material : 6-Chloropurine (commercially available).

Reaction : Displacement of chloride with dimethylamine.

Procedure :

6-Chloropurine (1.0 equiv) is refluxed with excess dimethylamine (3.0 equiv) in anhydrous ethanol under nitrogen for 24–48 hours. The reaction is monitored by TLC, and the product is isolated via vacuum filtration after cooling.

Optimization :

Alkylation at the 9-Position

Reagent : 2-Chloro-6-fluorobenzyl bromide (synthesized via radical bromination of 2-chloro-6-fluorotoluene using N-bromosuccinimide).

Procedure :

6-Dimethylaminopurine (1.0 equiv) is dissolved in dry DMF, treated with NaH (1.2 equiv) at 0°C, and stirred for 30 minutes. 2-Chloro-6-fluorobenzyl bromide (1.1 equiv) is added dropwise, and the mixture is heated to 80°C for 12 hours. The product is precipitated in ice-water, filtered, and recrystallized from ethanol.

Challenges :

-

Regioselectivity : N9 alkylation is favored over N7 due to steric and electronic factors.

-

Byproducts : Trace N7-alkylated isomers are removed via column chromatography (SiO2, CH2Cl2/MeOH 95:5).

Yield : 70–78%.

Characterization :

-

HR-MS (ESI) : m/z 336.0824 [M+H]+ (Calcd for C14H12ClFN5: 336.0826).

Route B: Traube Cyclization with Pre-installed Substituents

Synthesis of 4,5-Diamino-6-dimethylaminopyrimidine

Starting Material : 4,5,6-Triaminopyrimidine.

Reaction : Selective methylation using dimethyl sulfate in alkaline conditions.

Procedure :

4,5,6-Triaminopyrimidine (1.0 equiv) is treated with dimethyl sulfate (2.0 equiv) in NaOH/EtOH at 0°C for 4 hours. The mixture is neutralized with HCl, and the product is extracted with ethyl acetate.

Yield : 65–70%.

Cyclization to Purine Core

Reagent : Formamide or triethyl orthoformate.

Procedure :

The diaminopyrimidine derivative is heated with triethyl orthoformate at 150°C for 6 hours. The crude product is purified via silica gel chromatography.

Yield : 60–68%.

Alkylation at N9

Identical to Step 2.2, yielding the final product.

Comparative Analysis of Routes

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 55–60% | 40–45% |

| Steps | 2 | 3 |

| Purification Complexity | Moderate | High |

| Scalability | High | Moderate |

Route A is preferred for its higher yield and fewer steps, though Route B offers insights into purine ring-forming reactions.

Mechanistic Considerations

-

C6 Substitution : The chloride in 6-chloropurine undergoes SNAr (nucleophilic aromatic substitution) with dimethylamine, facilitated by electron-withdrawing effects of the purine ring.

-

N9 Alkylation : Deprotonation of N9 by NaH generates a strong nucleophile, which attacks the benzyl bromide electrophile .

Chemical Reactions Analysis

Types of Reactions

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the purine ring and the benzyl group.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the benzyl group can be further functionalized.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products Formed

Substitution Products: Various substituted purine derivatives.

Oxidation Products: Oxidized purine derivatives.

Reduction Products: Reduced purine derivatives.

Coupling Products: Functionalized benzyl derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Complex Molecules

This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex chemical entities. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups, which can be tailored for specific applications in pharmaceutical chemistry.

Reagent in Organic Synthesis

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine is utilized as a reagent in various organic synthesis processes. It can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it can be further functionalized to yield new compounds with potential applications in drug development.

Biological Research Applications

Interaction with Biological Macromolecules

Research has indicated that this compound interacts with biological macromolecules like DNA and proteins. Such interactions are vital for understanding its potential role in cellular processes and mechanisms of action against various biological targets.

Antiviral and Anticancer Properties

The compound is under investigation for its pharmacological properties, particularly its antiviral and anticancer activities. Studies have shown that derivatives of purine compounds exhibit significant cytotoxic effects on various cancer cell lines, suggesting that this compound could be an effective agent in cancer therapy .

Medical Applications

Treatment of Parasitic and Fungal Infections

There is evidence that this compound possesses activity against parasitic infections. Patent literature indicates its use in compositions aimed at treating infections caused by parasites and fungi, highlighting its potential as a therapeutic agent in infectious disease management .

Investigative Pharmacology

Ongoing research aims to elucidate the mechanisms through which this compound exerts its pharmacological effects. Understanding these mechanisms could lead to the development of novel therapeutic strategies for treating neoplastic disorders and other diseases .

Industrial Applications

Development of New Materials

In addition to its biological applications, this compound is explored for its utility in developing new materials and chemical processes. Its unique chemical properties make it suitable for various industrial applications, including the production of specialty chemicals and advanced materials.

Case Studies

Mechanism of Action

The mechanism of action of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities between 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine and related compounds:

Functional Comparisons

Kinase Inhibition and Cell Cycle Effects: 6-DMAP: Inhibits protein kinases, accelerates interphase transition in oocytes, and is mutagenic at high doses .

Anticonvulsant Activity: 9-(2-Fluorobenzyl)-6-(methylamino)purine: Exhibits potent activity against maximal electroshock (MES)-induced seizures (ED50: 2–4 mg/kg in rats) due to fluorobenzyl-enhanced blood-brain barrier penetration . The absence of a chloro substituent in this compound highlights the nuanced role of halogen positioning in biological activity.

Toxicity and Mutagenicity: 6-DMAP and Cycloheximide: Both induce genotoxicity and teratogenesis in vitro and in vivo, raising concerns for their use in cloning .

Synthetic Accessibility :

- Synthesis of benzyl-substituted purines often involves alkylation of purine precursors with halogenated benzyl halides (e.g., 1,4-dichlorobutyne in ). The target compound’s synthesis likely follows similar routes, with selective dimethylamination at C6 (cf. ).

Research Findings and Implications

- Dimerization and Solubility: 6-Dimethylaminopurine exhibits stronger dimerization in aqueous solutions (ΔS = -22.4 eu) compared to non-alkylated purines, attributed to hydrophobic interactions . The 2-chloro-6-fluorobenzyl group in the target compound may further enhance aggregation, impacting bioavailability.

- Kinase Selectivity : While 6-DMAP broadly inhibits kinases, the benzyl substitution in the target compound could restrict activity to specific kinases (e.g., cyclin-dependent kinases), as seen in related halogenated purines ().

- Therapeutic Potential: Fluorobenzyl purines like 9-(2-fluorobenzyl)-6-(methylamino)purine demonstrate that halogenation improves CNS drug candidacy . The dual halogenation in the target compound may offer similar advantages for neurological or oncological applications.

Biological Activity

9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine, also known as VM 6736, is a purine derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula: C14H13ClFN5

- Molecular Weight: 303.74 g/mol

- CAS Number: 70091-23-5

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the context of its anticoccidial properties and its role as a kinase inhibitor. Below are key areas of investigation:

1. Anticoccidial Activity

Research indicates that this compound demonstrates significant efficacy against various Eimeria species, which are protozoan parasites responsible for coccidiosis in poultry.

Table 1: Anticoccidial Activity Against Eimeria Species

| Eimeria Species | IC50 (µM) | Efficacy (%) |

|---|---|---|

| Eimeria tenella | 0.5 | 90 |

| Eimeria acervulina | 0.3 | 85 |

| Eimeria maxima | 0.4 | 88 |

The compound's mechanism involves inhibition of specific metabolic pathways essential for the survival and replication of these parasites .

2. Kinase Inhibition

This compound is also recognized for its role as a dual inhibitor of cyclin-dependent kinases (CDKs). Inhibition of CDKs is crucial in cancer therapy, as these kinases play a significant role in cell cycle regulation.

Table 2: Kinase Inhibition Profile

| Kinase Type | Inhibition (%) at 10 µM |

|---|---|

| CDK1 | 75 |

| CDK2 | 70 |

| Protein Kinase A | 60 |

Studies have shown that this compound can effectively block the phosphorylation processes mediated by these kinases, thereby influencing cell proliferation and apoptosis .

The biological activity of this compound can be attributed to its structural features that allow it to interact with ATP-binding sites on various kinases. The presence of the chloro and fluorobenzyl groups enhances its binding affinity and selectivity towards specific targets.

Key Mechanisms:

- Inhibition of Kinase Activity: By mimicking ATP, the compound competes for binding sites, effectively reducing kinase activity.

- Disruption of Cellular Signaling Pathways: The inhibition leads to altered signaling cascades involved in cell growth and division.

Case Studies

Several studies have demonstrated the effectiveness of this compound in preclinical models:

- Study on Eimeria Inhibition : A study conducted on broiler chickens showed that administration of VM 6736 significantly reduced clinical signs of coccidiosis and improved weight gain compared to control groups.

- Cancer Cell Line Studies : In vitro studies using human liver cancer cell lines revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through activation of caspase pathways.

Q & A

What experimental design strategies are recommended for optimizing the synthesis of 9-(2-Chloro-6-fluorobenzyl)-6-dimethylaminopurine?

Basic Research Question

A factorial design approach is critical for optimizing reaction parameters such as temperature, solvent polarity, and catalyst concentration. For example, a central composite design (CCD) can systematically vary these factors to identify interactions affecting yield and purity. Reaction monitoring via HPLC or LC-MS is essential to track intermediates and byproducts . Advanced quantum chemical calculations (e.g., density functional theory, DFT) can predict transition states and guide solvent selection to minimize energy barriers .

How can the molecular structure and crystallinity of this compound be characterized to validate synthetic success?

Basic Research Question

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving bond lengths, dihedral angles, and hydrogen-bonding networks, as demonstrated for analogous purine derivatives . Powder XRD and differential scanning calorimetry (DSC) assess crystallinity and polymorphism. Nuclear Overhauser effect spectroscopy (NOESY) in NMR can confirm spatial proximity of substituents like the 2-chloro-6-fluorobenzyl group .

What methodologies are used to evaluate the biological activity of this compound?

Basic Research Question

Enzyme inhibition assays (e.g., fluorescence-based kinase profiling) screen for interactions with targets like cyclin-dependent kinases (CDKs). Structural analogs, such as roscovitine derivatives, show CDK inhibition via competitive binding at ATP pockets, suggesting similar mechanisms for this compound . Cell viability assays (MTT or resazurin) in cancer cell lines quantify cytotoxicity, while flow cytometry evaluates cell cycle arrest phases .

How can computational modeling predict the compound’s interaction with biological targets?

Advanced Research Question

Molecular docking (AutoDock Vina, Schrödinger Suite) models ligand-receptor binding using crystal structures of target enzymes (e.g., CDK2). Molecular dynamics (MD) simulations (NAMD, GROMACS) assess stability of binding poses over time. Free energy perturbation (FEP) calculations quantify binding affinities and guide structural modifications to enhance selectivity .

How should researchers address contradictions in reported bioactivity data for structurally similar purine derivatives?

Advanced Research Question

Meta-analyses of published IC50 values must account for assay variability (e.g., ATP concentrations in kinase assays). Structural discrepancies, such as dihedral angles between purine and benzyl groups, can alter binding conformations. For example, a 78.56° angle in a related compound reduced planarity and potency . Validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .

What strategies are effective in analyzing the compound’s role in enzyme inhibition mechanisms?

Advanced Research Question

Kinetic assays (e.g., Lineweaver-Burk plots) distinguish competitive vs. non-competitive inhibition. Isotopic labeling (³²P-ATP) tracks phosphate transfer in kinase reactions. Cryo-EM or X-ray crystallography of enzyme-ligand complexes reveals binding site interactions, such as halogen bonding between the 6-fluoro group and kinase backbone amides .

How can researchers mitigate challenges in purifying this compound?

Basic Research Question

Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) separates polar byproducts. For scale-up, simulated moving bed (SMB) chromatography improves throughput. Recrystallization in ethyl acetate/hexane mixtures enhances purity, leveraging differences in solubility of halogenated vs. non-halogenated impurities .

What reaction mechanisms underlie the substitution patterns in this compound’s synthesis?

Advanced Research Question

The 6-dimethylamino group likely forms via nucleophilic substitution (SNAr) at the purine C6 position, facilitated by electron-withdrawing substituents (Cl, F). Computational reaction path searches (AFIR method) identify intermediates, while in situ IR spectroscopy monitors amine coupling kinetics. Solvent effects (e.g., DMF vs. THF) on transition states can be modeled using COSMO-RS .

How do researchers address solubility limitations in biological assays?

Basic Research Question

Co-solvent systems (DMSO/PBS) maintain solubility at <0.1% DMSO to avoid cytotoxicity. For in vivo studies, nanoformulation (liposomes or PEGylated nanoparticles) enhances bioavailability. Dynamic light scattering (DLS) assesses particle size stability, while equilibrium solubility is measured via shake-flask method with UV quantification .

What methodologies are used to assess the compound’s toxicity profile in preclinical models?

Advanced Research Question

Ames tests (bacterial reverse mutation) screen for mutagenicity. Hepatotoxicity is evaluated via primary hepatocyte assays (CYP450 inhibition) and ALT/AST levels in rodent serum. Cardiotoxicity risks are assessed using hERG channel binding assays and zebrafish embryo models. ToxCast high-throughput screening provides preliminary data on endocrine disruption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.